4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol
Description
4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol is an organic compound with the molecular formula C18H29NO and a molecular weight of 275.42896 g/mol . This compound is characterized by the presence of a phenol group attached to a butyl chain, which is further linked to a dimethylcyclohexylamino group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-[3-[(2,3-dimethylcyclohexyl)amino]butyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-13-5-4-6-18(15(13)3)19-14(2)7-8-16-9-11-17(20)12-10-16/h9-15,18-20H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUUBOPACZXWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(C)CCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol involves several steps. One common method includes the reaction of 4-bromobutylbenzene with 2,3-dimethylcyclohexylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion .
In industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency in the production of this compound .
Chemical Reactions Analysis
4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate for the development of new drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism by which 4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the dimethylcyclohexylamino group can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]phenol can be compared with other similar compounds, such as:
4-[3-[(2,3-Dimethylcyclohexyl)amino]propyl]phenol: This compound has a shorter propyl chain instead of a butyl chain, which may affect its binding affinity and reactivity.
4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]aniline:
4-[3-[(2,3-Dimethylcyclohexyl)amino]butyl]benzoic acid: The phenol group is replaced with a carboxylic acid group, which can significantly change its reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
